methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride
Description
Methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 3rd position, and a carboxylate ester group at the 8th position of the quinoline ring, along with a hydrochloride salt form.
Properties
CAS No. |
2728145-05-7 |
|---|---|
Molecular Formula |
C12H11Cl2NO2 |
Molecular Weight |
272.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and esterification reactions . For instance, the reaction of 7-chloro-3-methylquinoline with methyl chloroformate in the presence of a base like triethylamine can yield the desired ester compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties .
Scientific Research Applications
Methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
7-chloroquinoline: Lacks the methyl and carboxylate groups, making it less versatile in chemical reactions.
3-methylquinoline: Does not have the chlorine and carboxylate groups, affecting its biological activity.
8-carboxylate quinoline: Missing the chlorine and methyl groups, which can influence its chemical properties.
Uniqueness
Methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine, methyl, and carboxylate groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
